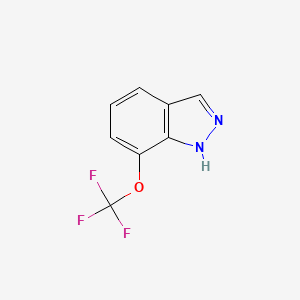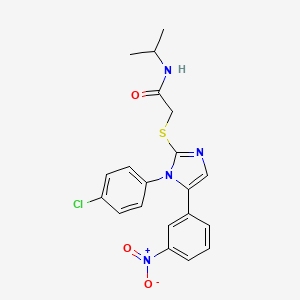
7-(Trifluoromethoxy)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethoxy)-1H-indazole is a chemical compound characterized by the presence of a trifluoromethoxy group attached to an indazole ring. The trifluoromethoxy group is known for its unique structural and electronic properties, which make it a valuable moiety in medicinal, agrochemical, and materials science research . The incorporation of the trifluoromethoxy group into organic molecules can enhance their metabolic stability, lipophilicity, and binding affinity in drug-target complexes .
Mécanisme D'action
Target of Action
It’s structurally similar to flometoquin , a novel insecticide that targets a variety of thrips species at the nymphal and adult stages .
Mode of Action
Flometoquin, a compound with a similar structure, acts as a mitochondrial complex iii electron transport inhibitor at the qi site
Biochemical Pathways
Given its potential similarity to Flometoquin, it might affect the electron transport chain in mitochondria . .
Result of Action
If it acts similarly to flometoquin, it might demonstrate strong and quick insecticidal action against certain species through contact and feeding activity .
Action Environment
The development of a union strategy for a non-toxic environment that is conducive to innovation and the development of sustainable substitutes, including non-chemical solutions, is underway . This could potentially impact the use and effectiveness of such compounds in the future.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethoxy)-1H-indazole typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method is the trifluoromethoxylation of indazole derivatives using trifluoromethoxylating reagents. These reagents facilitate the incorporation of the trifluoromethoxy group under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. This process can be optimized for high yields and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethoxy)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trifluoromethoxy group or other functional groups on the indazole ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .
Applications De Recherche Scientifique
7-(Trifluoromethoxy)-1H-indazole has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- 7-(Trifluoromethyl)-1H-indazole
- 7-(Trifluoromethoxy)-1H-benzimidazole
- 7-(Trifluoromethoxy)-1H-pyrazole
Comparison: Compared to similar compounds, 7-(Trifluoromethoxy)-1H-indazole is unique due to its specific trifluoromethoxy group, which imparts distinct electronic and structural properties. This uniqueness can result in different biological activities, binding affinities, and applications in various fields .
Propriétés
IUPAC Name |
7-(trifluoromethoxy)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKMFEHAKWBEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide](/img/structure/B2841532.png)

![1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2841534.png)
![N-benzyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2841536.png)
![2-[5-amino-4-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2841537.png)
![methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2841538.png)


![1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2841542.png)
![[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea](/img/structure/B2841545.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2841549.png)


